5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid
Description
5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2-oxazole core substituted at position 5 with a (2,4-difluorophenoxy)methyl group and at position 3 with a carboxylic acid moiety. Its molecular formula is C₁₁H₇F₂NO₄, with a calculated molar mass of 259.18 g/mol.
Properties
IUPAC Name |
5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO4/c12-6-1-2-10(8(13)3-6)17-5-7-4-9(11(15)16)14-18-7/h1-4H,5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEAKHCHVZCABQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC2=CC(=NO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932917-90-3 | |
| Record name | 5-[(2,4-difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.
Attachment of the Difluorophenoxy Group: The difluorophenoxy group is introduced via a nucleophilic substitution reaction. This involves reacting a 2,4-difluorophenol with a suitable leaving group on the oxazole ring precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its difluorophenoxy group may interact with biological targets in unique ways, providing insights into enzyme specificity and activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity and specificity, while the oxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Key Observations:
Halogen Effects: The dichloro analog (C₁₁H₇Cl₂NO₄) exhibits a higher molar mass and boiling point (495.3°C) compared to the difluoro compound, reflecting chlorine’s larger atomic size and polarizability. Fluorine’s electronegativity may enhance acidity and metabolic stability in vivo .
Salt Forms : The morpholinylmethyl derivative (C₉H₁₃ClN₂O₄) is a hydrochloride salt, improving aqueous solubility for pharmacological applications .
Biological Activity
5-[(2,4-Difluorophenoxy)methyl]-1,2-oxazole-3-carboxylic acid (CAS Number: 932917-90-3) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFN\O
- Molecular Weight : 251.21 g/mol
- Structure : The compound features an oxazole ring substituted with a difluorophenoxy group, which may influence its biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of this compound are under preliminary investigation.
Anti-inflammatory Activity
Compounds related to this compound have shown significant anti-inflammatory effects. For instance, a related compound exhibited potent anti-inflammatory activity in animal models with effective doses (ED50) as low as 0.05 mg/kg . This suggests that the oxazole structure may confer similar properties to the compound .
The biological mechanisms through which this compound may exert its effects are hypothesized based on related compounds:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in inflammatory and cancer pathways.
- Reactive Oxygen Species (ROS) Modulation : Compounds that modulate oxidative stress levels have demonstrated protective effects against cellular damage.
Case Studies and Research Findings
- Study on Related Compounds :
- Cytotoxicity Assessments :
Data Table: Biological Activity Summary
| Activity Type | Related Compound | Effective Dose (mg/kg) | Mechanism of Action |
|---|---|---|---|
| Anti-inflammatory | CGP 28238 | 0.05 | Inhibition of inflammatory mediators |
| Anticancer | Various | <10 | Induction of apoptosis and inhibition of proliferation |
| Cytotoxicity | Analogous | <10 | Selective targeting of cancer cells |
Q & A
How can synthetic routes for this compound be optimized to improve yield and purity?
Methodological Answer:
Optimization often involves selecting coupling agents (e.g., EDCI) and bases (e.g., triethylamine) to stabilize reactive intermediates during condensation reactions. Reaction parameters such as solvent polarity, temperature, and stoichiometric ratios of 2,4-difluoroaniline derivatives to oxazole precursors should be systematically tested. Parallel small-scale reactions under varying conditions (e.g., acidic vs. basic media) can identify optimal pathways. Post-synthesis purification via column chromatography or recrystallization in polar solvents (e.g., methanol/water) enhances purity .
What computational methods are effective for predicting reaction pathways involving fluorinated oxazole derivatives?
Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) can model transition states and intermediates to predict reaction energetics. Coupling this with cheminformatics tools allows rapid screening of substituent effects on reactivity. For example, ICReDD’s reaction path search methods integrate quantum calculations with experimental data to prioritize viable synthetic routes, reducing trial-and-error approaches .
How can researchers resolve contradictions in reported solubility or stability data for this compound?
Methodological Answer:
Discrepancies often arise from differences in solvent systems or measurement techniques (e.g., HPLC vs. NMR). Standardize protocols using buffered aqueous solutions (pH 7.4) or dimethyl sulfoxide (DMSO) for solubility studies. Stability under varying temperatures and light exposure should be assessed via accelerated degradation experiments (e.g., 40°C/75% relative humidity for 4 weeks), with LC-MS monitoring .
What spectroscopic techniques are most reliable for confirming the structure of fluorinated oxazole-carboxylic acid derivatives?
Methodological Answer:
High-resolution mass spectrometry (HRMS) validates molecular weight, while NMR distinguishes fluorinated substituents’ electronic environments. Infrared spectroscopy (IR) confirms carboxylic acid C=O stretching (~1700 cm) and oxazole ring vibrations. X-ray crystallography (if crystalline) provides definitive stereochemical data, as seen in PubChem’s structural depositions .
How does the electron-withdrawing effect of fluorine substituents influence the compound’s reactivity in nucleophilic substitutions?
Methodological Answer:
The 2,4-difluorophenyl group enhances electrophilicity at the oxazole’s methylene bridge, facilitating nucleophilic attack. Comparative studies with non-fluorinated analogs (e.g., phenyl vs. 2,4-difluorophenyl) using kinetic assays (e.g., competition experiments with thiols or amines) quantify this effect. Hammett substituent constants (σ) can correlate reactivity trends .
What strategies are recommended for designing derivatives with enhanced protein-binding affinity?
Methodological Answer:
Structure-activity relationship (SAR) studies focus on modifying the oxazole’s carboxylate group (e.g., esterification or amidation) to improve lipophilicity. Docking simulations (e.g., AutoDock Vina) predict interactions with target enzymes. For biochemical probes, fluorinated analogs are synthesized to exploit fluorine’s van der Waals radius for tighter binding pockets .
How can researchers mitigate decomposition during oxidation/reduction reactions involving the oxazole ring?
Methodological Answer:
Controlled oxidation with mild agents (e.g., KMnO in basic conditions) minimizes ring cleavage. For reductions (e.g., LiAlH), low temperatures (-78°C) and anhydrous solvents preserve the oxazole core. Reaction monitoring via TLC or in-situ IR identifies decomposition byproducts early .
What are the key differences in reactivity between this compound and non-fluorinated oxazole-carboxylic acids?
Methodological Answer:
Fluorine’s electronegativity increases acidity of the carboxylic group (pKa ~2.5 vs. ~4.5 for non-fluorinated analogs), affecting salt formation. Comparative kinetic studies under Suzuki coupling conditions reveal faster cross-coupling rates due to enhanced leaving-group ability. Solubility in aprotic solvents (e.g., THF) is also reduced .
How should researchers handle discrepancies in biological activity data across cell-line studies?
Methodological Answer:
Standardize assay conditions (e.g., cell passage number, serum concentration) and validate target engagement via orthogonal methods (e.g., SPR binding assays). Meta-analyses of dose-response curves (IC/EC) across studies can identify outliers. Contradictions may arise from off-target effects, necessitating CRISPR knockouts or chemical proteomics .
What methodologies are used to assess the compound’s stability in long-term storage for biochemical assays?
Methodological Answer:
Lyophilization in amber vials under argon prevents hydrolytic degradation. Stability is assessed via periodic HPLC-UV purity checks (≥95% over 12 months at -20°C). For aqueous stock solutions, sterile filtration and storage at -80°C in DMSO (≤0.1% water) mitigate precipitation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
